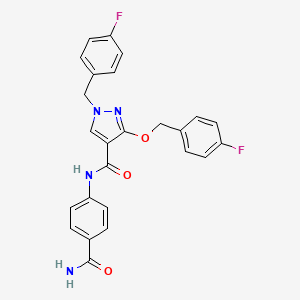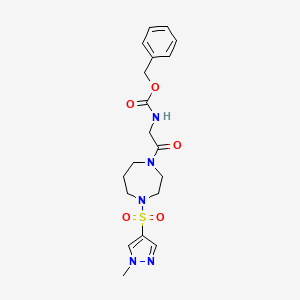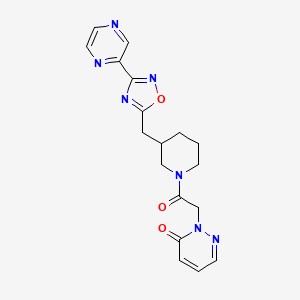
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as BM212, is a pyrimidine derivative that has gained attention for its potential use as an anti-cancer agent. BM212 has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to inhibit the activity of the protein STAT3, which is involved in cell signaling and survival.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have several biochemical and physiological effects, including anti-proliferative and pro-apoptotic effects on cancer cells. N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is its potential as an anti-cancer agent. N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for further research. However, one limitation of using N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is its potential toxicity. Further research is needed to determine the safety and efficacy of N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of focus could be on the development of more efficient synthesis methods for N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, which could make it more readily available for research purposes. Another area of focus could be on the development of N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide derivatives with improved anti-cancer activity and reduced toxicity. Additionally, further research is needed to determine the safety and efficacy of N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in vivo, which could pave the way for its use as a potential anti-cancer therapy.
Synthesemethoden
The synthesis of N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves several steps, including the reaction of 2-bromo-4-methylbenzaldehyde with 5,6-dimethylpyrimidine-4-carboxylic acid, followed by the addition of an amine group. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been the subject of several scientific studies, with researchers investigating its potential as an anti-cancer agent. Studies have shown that N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has anti-proliferative effects on cancer cells, including breast cancer cells and leukemia cells. N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-8-4-5-12(11(15)6-8)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJIGSMWSBYZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC=NC(=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

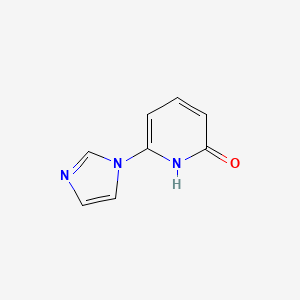
![Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2977134.png)
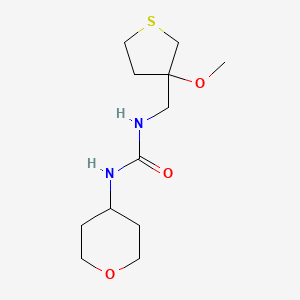
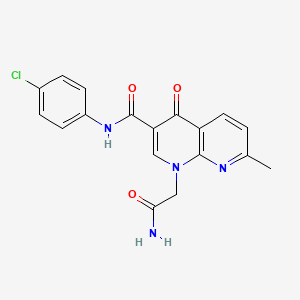
![2-Amino-4-(5-bromo-2-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2977140.png)
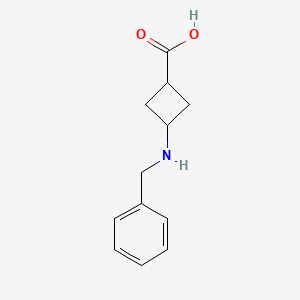
![N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2977144.png)
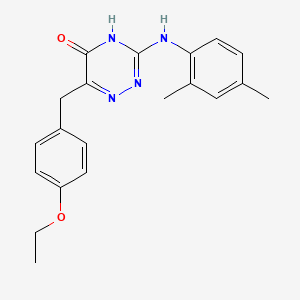
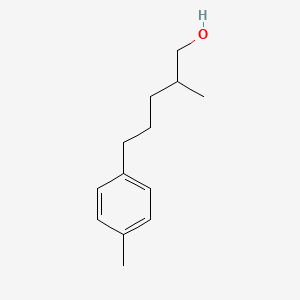
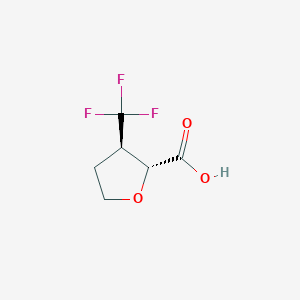
![5-methyl-7-(4-(methylthio)phenyl)-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2977150.png)
